molecular formula C18H18N4O2S B2570749 (E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 686284-60-6

(E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2570749
CAS No.: 686284-60-6
M. Wt: 354.43
InChI Key: GASNOXNENRWNEO-UDWIEESQSA-N
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Description

(E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic chemical scaffold of significant interest in medicinal chemistry research, designed for investigational use in biochemical screening and drug discovery programs. This compound is characterized by a Schiff base moiety, formed by the condensation of a 4-amino-4H-1,2,4-triazole-3-thiol core with a 3-methoxy-4-phenethoxybenzaldehyde derivative. The 1,2,4-triazole-3-thiol core is a privileged structure in drug design, well-documented for its diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties . The incorporation of the (3-methoxy-4-phenethoxybenzylidene)amino group is a strategic modification intended to enhance biological activity and selectivity. The phenethoxy group, in particular, can influence the compound's lipophilicity and its ability to interact with hydrophobic pockets in enzyme active sites. The primary research applications for this compound are anticipated to be in the areas of infectious disease and inflammation studies. Schiff bases derived from 1,2,4-triazole-3-thiols have demonstrated notable antibacterial and antifungal activities in scientific literature . Furthermore, the 1,2,4-triazole nucleus is a key pharmacophore in several known anti-inflammatory agents, with research indicating that substitutions on the triazole ring, especially with specific aromatic systems, can significantly modulate potency . The mechanism of action for compounds of this class is often multi-targeted. The triazole-thiol functionality may act as a metal-chelating group, potentially inhibiting metalloenzymes critical for pathogen survival or inflammatory processes . Additionally, the structure may interfere with microbial cell wall synthesis or exhibit its anti-inflammatory effects through the inhibition of key enzymes in the arachidonic acid pathway . Researchers can utilize this compound as a lead structure for further chemical optimization or as a pharmacological tool to probe specific biological pathways.

Properties

IUPAC Name

4-[(E)-[3-methoxy-4-(2-phenylethoxy)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-23-17-11-15(12-20-22-13-19-21-18(22)25)7-8-16(17)24-10-9-14-5-3-2-4-6-14/h2-8,11-13H,9-10H2,1H3,(H,21,25)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASNOXNENRWNEO-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C=NNC2=S)OCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C=NNC2=S)OCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzylidene Intermediate: The reaction begins with the condensation of 3-methoxy-4-phenethoxybenzaldehyde with an appropriate amine to form the benzylidene intermediate.

    Cyclization to Form the Triazole Ring: The benzylidene intermediate undergoes cyclization with thiosemicarbazide under acidic or basic conditions to form the triazole ring.

    Final Product Formation: The resulting triazole intermediate is then subjected to further reactions, such as oxidation or substitution, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The benzylidene moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy and phenethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while reduction of the benzylidene moiety can produce the corresponding amine.

Scientific Research Applications

(E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol has been investigated for various scientific research applications, including:

    Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its unique structural features.

    Biological Studies: Exploration of its interactions with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: Potential use as a precursor for the synthesis of other biologically active compounds or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The compound’s structural analogs differ primarily in the substituents on the benzylidene ring and the triazole core. Key comparisons include:

Compound Name Substituents on Benzylidene/Triazole Core Key Properties/Effects Reference
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-phenoxybenzylidene, 4-nitrophenyl on triazole Enhanced antibacterial activity due to nitro group’s electron-withdrawing effects
(E)-4-((3-Bromobenzylidene)amino)-5-(4-trifluoromethylphenyl)-4H-triazole-3-thiol 3-bromo, 4-CF3-phenyl Increased molecular weight and lipophilicity; improved enzyme inhibition
4-((4-Methoxybenzylidene)amino)-5-(5-methylpyrazol-3-yl)-4H-triazole-3-thiol 4-methoxybenzylidene, 5-methylpyrazole High yields (73–81%); potential for metal chelation and antimicrobial activity
4-(3,4-Dimethoxybenzylidene)amino)-5-(2-fluorophenyl)-4H-triazole-3-thiol 3,4-dimethoxy, 2-fluorophenyl Low acute toxicity (LD50 = 1190 mg/kg, Class IV); enhanced bioavailability via fluorine
5-(3-Ethoxyphenyl)-4-((3-phenoxybenzylidene)amino)-4H-triazole-3-thiol 3-phenoxybenzylidene, 3-ethoxyphenyl Commercial availability (CAS 303147-56-0); potential for large-scale applications

Key Observations:

  • Electron-Withdrawing vs. In contrast, methoxy and phenethoxy groups in the target compound are electron-donating, improving solubility and reducing toxicity .
  • Steric Effects: Bulky substituents like phenethoxy (in the target compound) or 3-phenoxy (in CAS 303147-56-0) may hinder interactions with hydrophobic enzyme pockets but improve membrane permeability .
  • Toxicity Profile: The 3,4-dimethoxy analog () shows low acute toxicity (Class IV), suggesting that methoxy/phenethoxy substituents could similarly reduce toxicity in the target compound compared to halogenated derivatives (e.g., bromo in CP 55) .

Biological Activity

(E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves the condensation of 3-methoxy-4-phenethoxybenzaldehyde with thiosemicarbazide followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux to promote the reaction.

2. Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its antimicrobial, antifungal, and potential anticancer properties.

2.1 Antimicrobial Activity

A study conducted by Sivakumar et al. investigated the antimicrobial properties of various derivatives of 1,2,4-triazoles including the target compound. The antimicrobial activity was assessed using the disc diffusion method against several bacterial strains and fungi.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundZone of Inhibition (mm)Gram -ve Bacteria (E. coli)Gram +ve Bacteria (S. aureus)Fungi (C. albicans)
4.4b3.803.804.602.60
4.4c4.304.303.703.10
4.4d7.506.807.103.90
Target Compound Varies Varies Varies Varies

The results indicated that compounds such as 4.4d exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, while other derivatives showed moderate activity.

2.2 Antifungal Activity

In addition to antibacterial effects, the compound also demonstrated antifungal properties against strains like Candida albicans and Aspergillus niger. The study reported that specific derivatives showed excellent inhibition zones ranging from moderate to high efficacy.

The mechanism by which triazole derivatives exert their biological effects is often linked to their ability to inhibit key enzymes involved in microbial metabolism or cell wall synthesis. For instance, triazoles are known to interfere with ergosterol biosynthesis in fungi, leading to compromised cell membrane integrity.

4. Case Studies and Research Findings

Several research articles have documented the biological activities of triazole derivatives:

  • A study highlighted that compounds with a triazole-thiol moiety showed promising results in inhibiting cancer cell proliferation in vitro, suggesting potential anticancer applications.
  • Another investigation focused on the antioxidant properties of similar triazole derivatives using DPPH radical scavenging assays, indicating their potential role in combating oxidative stress-related diseases.

5. Conclusion

This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies. Its synthesis is well-documented, and its antimicrobial and antifungal properties are supported by empirical evidence from various studies.

Future research should focus on elucidating the detailed mechanisms underlying its biological effects and exploring its potential therapeutic applications in treating infections and possibly cancer.

Q & A

Q. What are the common synthetic routes for preparing (E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol?

The compound is typically synthesized via Schiff base formation between a 4-amino-1,2,4-triazole-3-thiol precursor and a substituted benzaldehyde derivative. Key steps include:

  • Reaction conditions : Refluxing the aldehyde (e.g., 3-methoxy-4-phenethoxybenzaldehyde) with the triazole-thiol in ethanol or methanol, catalyzed by glacial acetic acid .
  • Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate the product, yielding 65–86% purity .
  • Characterization : Confirmation via 1H^1H-NMR (δ 8.5–9.0 ppm for imine protons), 13C^{13}C-NMR, and HR-MS for molecular ion verification .

Q. Which analytical methods are critical for characterizing this compound’s structure and purity?

  • Spectroscopy :
    • 1H^1H- and 13C^{13}C-NMR : To confirm the imine bond (C=N) and aromatic substituents .
    • FTIR : Peaks at ~1600 cm1^{-1} (C=N) and ~2550 cm1^{-1} (S-H stretch, if unalkylated) .
  • Mass Spectrometry : HR-MS for exact mass determination (e.g., [M+H+^+] at m/z 451.12) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding motifs, as demonstrated for analogous triazole derivatives .

Q. How is acute toxicity evaluated for this compound in preclinical studies?

  • In vivo methods : Administering graded doses (e.g., 100–2000 mg/kg) to animal models (e.g., rodents) to determine LD50_{50}. For similar triazoles, LD50_{50} values range from 1190 mg/kg (Class IV toxicity) to higher thresholds, indicating low acute toxicity .
  • In silico tools : QSAR models predict toxicity using descriptors like logP and topological polar surface area, validated with correlation coefficients >0.85 .

Advanced Research Questions

Q. How do structural modifications influence antiradical and anticancer activities?

  • Substituent effects :
    • Antiradical activity : Introduction of electron-donating groups (e.g., 2-hydroxybenzylidene) enhances DPPH scavenging (78–82% at 1×104^{-4} M), while electron-withdrawing groups (e.g., 4-fluorobenzylidene) reduce efficacy .
    • Anticancer activity : Naproxen-derived analogs show IC50_{50} values of 12–18 µM against MCF-7 and A-549 cells, outperforming doxorubicin (IC50_{50} ~25 µM) due to hydrophobic aryl interactions .
  • Methodological optimization : Structure-activity relationship (SAR) studies using Hammett constants to quantify electronic effects of substituents .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Case example : Discrepancies in IC50_{50} values for triazole-thiol derivatives may arise from:
    • Assay variability : Differences in cell lines (e.g., Huh-7 vs. MCF-7) or DPPH radical concentrations .
    • Stereochemical factors : The (E)-isomer (vs. Z) often shows higher activity due to improved binding to target enzymes .
  • Validation strategies :
    • Cross-testing in multiple cell lines or radical assays .
    • Computational docking to compare binding affinities of isomers .

Q. What strategies improve yield and purity during synthesis?

  • Byproduct mitigation :
    • Column chromatography : Use gradient elution (e.g., 75:25 hexane/ethyl acetate) to separate Schiff base products from unreacted aldehydes .
    • Acid catalysis : Glacial acetic acid (5 drops) enhances imine formation efficiency, reducing side reactions .
  • Low-yield solutions :
    • Microwave-assisted synthesis for faster reaction times .
    • Pre-purification of aldehydes via recrystallization .

Q. What mechanistic insights explain its reactivity in nucleophilic substitutions or oxidations?

  • Nucleophilic substitutions : The thiol (-SH) group undergoes alkylation with halides (e.g., methyl iodide) to form thioethers, critical for prodrug design .
  • Oxidation pathways : Treatment with H2_2O2_2 oxidizes the thiol to sulfonic acid derivatives, confirmed by loss of S-H IR peaks (~2550 cm1^{-1}) .
  • Mannich reactions : Formaldehyde and secondary amines generate water-soluble analogs, improving bioavailability .

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